tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
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Overview
Description
“tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1922877-33-5 . It has a molecular weight of 266.77 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 266.77 .Scientific Research Applications
α-Amidoalkylation of Ambident Nucleophiles
This compound has been utilized in the α-amidoalkylation of ambident nucleophiles, demonstrating the chemical's versatility in synthetic organic chemistry. The study by Dobrev, Benin, and Nechev (1992) explores the stereochemical outcomes of reactions involving tert-Butyl esters and morpholine derivatives, highlighting the compound's role in intricate synthetic pathways (Dobrev, Benin, & Nechev, 1992).
Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives
The compound's utility extends to the novel synthesis of morpholine derivatives, as demonstrated by D’hooghe et al. (2006). Their work showcases the transformation of related structures into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, further contributing to the diversity of morpholine-based compounds with potential applicability in medicinal chemistry and drug development (D’hooghe et al., 2006).
tert-Butoxycarbonylation Reagent
Research by Ouchi et al. (2002) and Saito et al. (2006) introduces a novel tert-butoxycarbonylation reagent, demonstrating the compound's role in the chemoselective protection of amines and phenols. These studies underscore the importance of tert-butyl derivatives in facilitating selective reactions under mild conditions, which is crucial for the synthesis of complex organic molecules (Ouchi et al., 2002); (Saito et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMFMIODDAQSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride | |
CAS RN |
1922877-33-5 |
Source
|
Record name | tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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